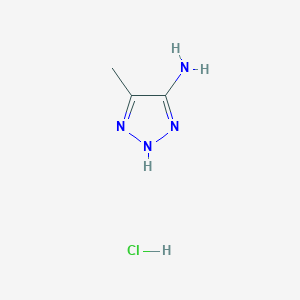

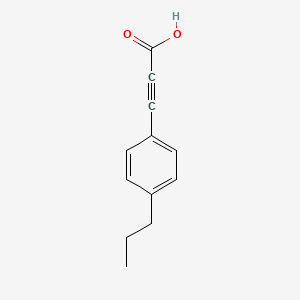

![molecular formula C22H25N3O6 B2477061 3,4,5-三乙氧基-N-[5-(4-甲氧基苯基)-1,3,4-恶二唑-2-基]苯甲酰胺 CAS No. 941961-53-1](/img/structure/B2477061.png)

3,4,5-三乙氧基-N-[5-(4-甲氧基苯基)-1,3,4-恶二唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring attached to an amide group . They have various applications in medicine and other fields .

Molecular Structure Analysis

The molecular structure of this compound likely includes a benzene ring attached to an amide group, with various substitutions including ethoxy and methoxy groups, as well as a 1,3,4-oxadiazole ring .Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. Generally, benzamides can undergo various reactions such as hydrolysis, reduction, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, benzamides are solid at room temperature and are soluble in common organic solvents .科学研究应用

抗菌和抗癌应用

抗菌活性

已合成并评估了具有 1,3,4-恶二唑部分的化合物抗菌性能。例如,一项研究合成了新型 1,2,4-三唑衍生物,展示了它们对抗各种测试微生物具有良好至中等抗菌活性,从而证明了它们在对抗微生物感染方面的潜力 (Bektaş 等人,2010).

抗癌活性

类似的化学实体已在抗癌研究中显示出前景。例如,某些 1,3,4-恶二唑衍生物显示出良好的杀线虫活性,鉴于在靶向生物系统方面具有结构和功能相似性,该活性可能会推论到抗癌应用 (Liu 等人,2022)。此外,研究已发现 1,3,4-恶二唑衍生物具有显着的体外抗糖尿病和抗癌筛选作用,突出了它们作为治疗剂的潜力 (Lalpara 等人,2021).

材料科学应用

有机发光二极管 (OLED)

由于具有出色的电子传输和空穴阻挡性能,已探索了具有恶二唑单元的化合物在 OLED 中的用途。这项研究表明了类似化合物在开发更高效和更耐用的电子设备中的潜在应用 (Zhang 等人,2016).

聚合物科学

已研究将恶二唑衍生物掺入聚合物中,表明这些化合物可以增强聚合物的热稳定性和荧光性能。此类聚合物在涂料、电子设备和具有特定光学性能的材料中具有应用 (Sava 等人,2003).

作用机制

Target of Action

The compound 3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide contains a 3,4,5-trimethoxyphenyl (TMP) group . This moiety is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction leads to the inhibition of tubulin polymerization, which is a crucial process in cell division . Therefore, the compound can potentially inhibit cell division and exhibit anti-cancer effects .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For instance, the inhibition of tubulin affects the microtubule dynamics , disrupting the formation of the mitotic spindle necessary for cell division . Similarly, the inhibition of Hsp90 can lead to the degradation of client proteins involved in cell growth and survival, thereby exerting anti-cancer effects .

Result of Action

The compound’s action on its targets and the subsequent disruption of biochemical pathways can lead to the inhibition of cell division and growth, primarily in cancer cells . This can result in the reduction of tumor size and potentially the inhibition of metastasis .

安全和危害

未来方向

属性

IUPAC Name |

3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O6/c1-5-28-17-12-15(13-18(29-6-2)19(17)30-7-3)20(26)23-22-25-24-21(31-22)14-8-10-16(27-4)11-9-14/h8-13H,5-7H2,1-4H3,(H,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUGFBUKZGLDKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

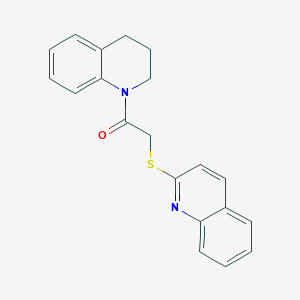

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2476978.png)

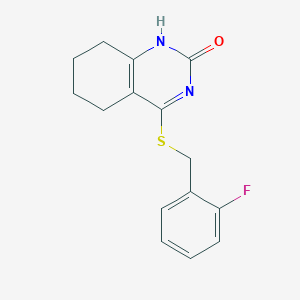

![3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one](/img/structure/B2476989.png)

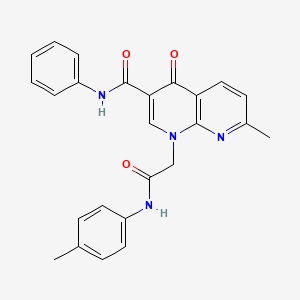

![8-[((1E)-2-phenyl-1-azavinyl)amino]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-1, 3,7-trihydropurine-2,6-dione](/img/no-structure.png)

![3'-(3,4-Difluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2476991.png)

![2,5-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2476997.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2476998.png)